N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine, commonly known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine protein kinase that plays a crucial role in regulating cell division and mitosis. BI-2536 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit PLK1, which is overexpressed in many types of cancer cells.
Wirkmechanismus
BI-2536 is a selective inhibitor of N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine, which is a key regulator of mitosis. N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine plays a crucial role in mitotic spindle formation, chromosome segregation, and cytokinesis. Inhibition of N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine by BI-2536 leads to defects in mitotic spindle formation and chromosome alignment, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BI-2536 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BI-2536 has been shown to inhibit tumor growth in preclinical studies. BI-2536 has also been studied for its potential use in combination with other anticancer agents to enhance their efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
BI-2536 is a potent and selective inhibitor of N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine, which makes it a valuable tool for studying the role of N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine in cell division and mitosis. However, the synthesis of BI-2536 is a complex process that requires specialized equipment and expertise. In addition, the use of BI-2536 in lab experiments requires careful consideration of its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the study of BI-2536. One potential direction is the development of more potent and selective N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine inhibitors. Another direction is the investigation of the efficacy of BI-2536 in combination with other anticancer agents. Additionally, the use of BI-2536 in combination with other targeted therapies, such as immune checkpoint inhibitors, may also be explored. Finally, the development of biomarkers for predicting response to BI-2536 may also be an important area of future research.
Synthesemethoden
BI-2536 is a synthetic compound that can be prepared using a multistep process. The synthesis of BI-2536 involves the condensation of 1-(1-benzofuran-2-yl) ethanone with 5-aminoindazole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BI-2536. The synthesis of BI-2536 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
BI-2536 has been extensively studied for its potential use in cancer therapy. N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine is overexpressed in many types of cancer cells, and its inhibition by BI-2536 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, BI-2536 has demonstrated promising results in inhibiting tumor growth in various cancer types, including breast, lung, prostate, and ovarian cancer. BI-2536 has also been studied for its potential use in combination with other anticancer agents to enhance their efficacy.
Eigenschaften
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11(17-9-12-4-2-3-5-16(12)21-17)19-14-6-7-15-13(8-14)10-18-20-15/h2-11,19H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUADFAJQXLSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC3=CC4=C(C=C3)NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.